An In-Depth Technical Guide to Azido-PEG6-azide: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to Azido-PEG6-azide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG6-azide, a homobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in widely used bioorthogonal reactions.
Core Concepts: Chemical Structure and Properties
Azido-PEG6-azide, also known as 1,20-diazido-3,6,9,12,15,18-hexaoxaicosane, is a linear molecule featuring a hexaethylene glycol (PEG6) spacer flanked by two terminal azide (-N₃) groups. This structure imparts a unique combination of hydrophilicity, flexibility, and reactivity, making it a versatile tool in the chemical biologist's arsenal.
The central PEG6 chain enhances the aqueous solubility of the molecule and any conjugate it forms, which is highly advantageous for biological applications. The terminal azide groups are the key reactive handles, enabling covalent bond formation through highly specific and efficient "click chemistry" reactions.
Physicochemical and Structural Data
A summary of the key quantitative data for Azido-PEG6-azide is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₁₄H₂₈N₆O₆ |
| Molecular Weight | 376.41 g/mol [1] |
| Exact Mass | 376.2100 g/mol [1] |
| CAS Number | 1243536-56-2[2] |
| Appearance | Colorless to light yellow oil or liquid |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM[3] |
| Storage Conditions | Store at -20°C for long-term stability (months to years)[1] |
| Short-term Storage | Can be stored at 0-4°C for days to weeks |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical |
Synthesis and Purification
The synthesis of Azido-PEG6-azide typically starts from hexaethylene glycol. The terminal hydroxyl groups are first converted to a good leaving group, often by tosylation. Subsequent nucleophilic substitution with an azide salt, such as sodium azide, yields the desired diazido product.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthesis workflow for Azido-PEG6-azide.
Purification is typically achieved by column chromatography to remove any remaining starting materials and mono-substituted byproducts, ensuring high purity of the final product.
Experimental Protocols: Harnessing the Power of Click Chemistry
Azido-PEG6-azide is a cornerstone reagent for bioconjugation, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are characterized by their high efficiency, specificity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent.
Experimental Protocol for a Typical CuAAC Reaction:
Materials:
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Azido-PEG6-azide
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Alkyne-containing molecule (e.g., a protein, peptide, or small molecule)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate (freshly prepared solution)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
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Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Degassed solvents
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of Azido-PEG6-azide in an appropriate solvent (e.g., DMSO or water).
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Prepare a stock solution of the alkyne-containing molecule in a compatible buffer.
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Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, prepared fresh), and the copper ligand (e.g., 50 mM THPTA in water).
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Reaction Setup:
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In a reaction vessel, combine the alkyne-containing molecule and Azido-PEG6-azide. A slight molar excess of the azide (1.2-1.5 equivalents) is often used.
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In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common to protect biomolecules from oxidative damage.
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Add the copper/ligand complex to the reaction mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the millimolar range.
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Reaction and Monitoring:
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Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE for protein conjugations.
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Purification:
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Upon completion, the conjugated product can be purified to remove excess reagents and byproducts. For biomolecules, this is often achieved using size-exclusion chromatography, dialysis, or affinity chromatography.
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Caption: Experimental workflow for a CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo.
Experimental Protocol for a Typical SPAAC Reaction:
Materials:
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Azido-PEG6-azide
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Cyclooctyne-containing molecule (e.g., DBCO- or BCN-functionalized protein or small molecule)
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Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of Azido-PEG6-azide in an appropriate solvent (e.g., DMSO or water).
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Prepare a stock solution of the cyclooctyne-containing molecule in a compatible buffer.
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Reaction Setup:
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In a reaction vessel, combine the cyclooctyne-containing molecule and Azido-PEG6-azide. A slight molar excess of one of the components (typically 1.5-3 fold) can be used to drive the reaction to completion.
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Reaction and Monitoring:
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Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
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The progress of the reaction can be monitored by appropriate analytical techniques.
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Purification:
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If necessary, the conjugated product can be purified using methods similar to those described for CuAAC.
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Caption: Experimental workflow for a SPAAC reaction.
Applications in Research and Drug Development
The unique properties of Azido-PEG6-azide make it a valuable tool in a wide range of applications:
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PROTACs (Proteolysis-Targeting Chimeras): Azido-PEG6-azide serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that induces the degradation of the target protein.
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Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the pharmacokinetic properties of ADCs, and the dual azide functionality allows for the attachment of cytotoxic drugs to antibodies.
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Bioconjugation and Labeling: This crosslinker can be used to label proteins, peptides, nucleic acids, and other biomolecules with reporter molecules such as fluorophores or biotin.
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Surface Modification: The azide groups can be used to functionalize surfaces, creating biocompatible coatings or attaching biomolecules for diagnostic or research purposes.
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Hydrogel Formation: The bifunctional nature of Azido-PEG6-azide allows it to act as a crosslinker in the formation of hydrogels for applications in tissue engineering and controlled drug release.
Conclusion
Azido-PEG6-azide is a highly versatile and powerful tool for researchers and drug development professionals. Its well-defined structure, favorable physicochemical properties, and reactivity in robust click chemistry reactions enable a wide array of applications in bioconjugation and materials science. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of Azido-PEG6-azide in your research and development endeavors.
